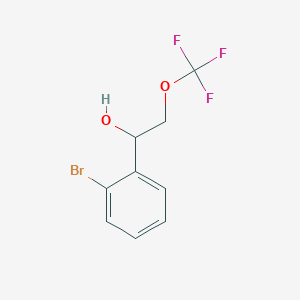![molecular formula C9H8F2O B13202246 2-[(3,5-Difluorophenyl)methyl]oxirane](/img/structure/B13202246.png)
2-[(3,5-Difluorophenyl)methyl]oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3,5-Difluorophenyl)methyl]oxirane is an organic compound characterized by the presence of an oxirane ring (epoxide) attached to a 3,5-difluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3,5-Difluorophenyl)methyl]oxirane typically involves the reaction of 3,5-difluorobenzyl alcohol with an epoxidizing agent. Common epoxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the oxirane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反应分析
Types of Reactions: 2-[(3,5-Difluorophenyl)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed:
Diols: Formed through oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Substituted Products: Various substituted compounds depending on the nucleophile used.
科学研究应用
2-[(3,5-Difluorophenyl)methyl]oxirane has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-[(3,5-Difluorophenyl)methyl]oxirane involves its interaction with molecular targets through the oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
相似化合物的比较
- 2-[(3,5-Difluorophenoxy)methyl]oxirane
- 2-[(3,5-Dimethylphenoxy)methyl]oxirane
Comparison: 2-[(3,5-Difluorophenyl)methyl]oxirane is unique due to the presence of fluorine atoms, which can significantly influence its reactivity and interaction with biological targets. The fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds.
属性
分子式 |
C9H8F2O |
|---|---|
分子量 |
170.16 g/mol |
IUPAC 名称 |
2-[(3,5-difluorophenyl)methyl]oxirane |
InChI |
InChI=1S/C9H8F2O/c10-7-1-6(2-8(11)4-7)3-9-5-12-9/h1-2,4,9H,3,5H2 |
InChI 键 |
JUYWSSVMHJNZGN-UHFFFAOYSA-N |
规范 SMILES |
C1C(O1)CC2=CC(=CC(=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


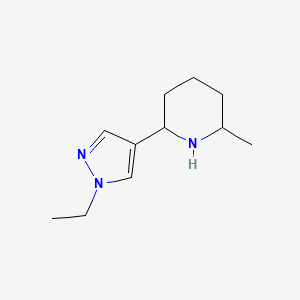
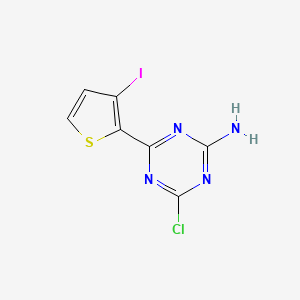
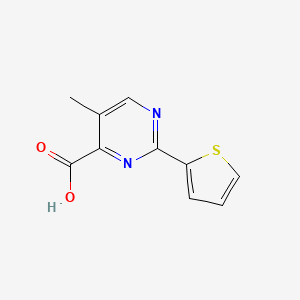


![1-(Bromomethyl)-1-[(prop-2-EN-1-yloxy)methyl]cyclopropane](/img/structure/B13202196.png)
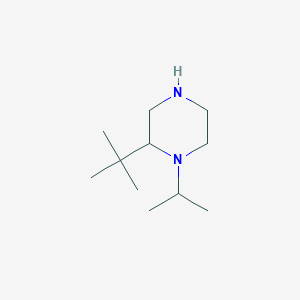

![(3aS,6aS)-N-tert-butyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B13202216.png)
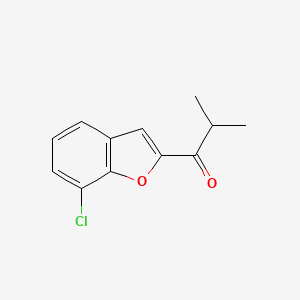
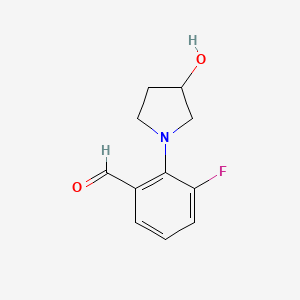
![N-[1-[5-(ethylaminomethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide](/img/structure/B13202230.png)

